molecular formula C9H21NO B13156888 1-Amino-3,5,5-trimethylhexan-3-ol

1-Amino-3,5,5-trimethylhexan-3-ol

Cat. No.: B13156888
M. Wt: 159.27 g/mol
InChI Key: OUKQAFCKSSTQKR-UHFFFAOYSA-N
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Description

1-Amino-3,5,5-trimethylhexan-3-ol is an organic compound with the molecular formula C₉H₂₁NO It is a derivative of hexanol, featuring an amino group and three methyl groups attached to the hexane backbone

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Amino-3,5,5-trimethylhexan-3-ol can be synthesized through several methods. One common approach involves the reaction of 3,5,5-trimethylhexan-3-ol with ammonia or an amine under specific conditions. The reaction typically requires a catalyst and may be carried out under elevated temperatures and pressures to ensure complete conversion.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical reactors where the reactants are continuously fed, and the product is continuously removed. This process ensures high efficiency and yield. The use of advanced catalysts and optimized reaction conditions further enhances the production process.

Chemical Reactions Analysis

Types of Reactions: 1-Amino-3,5,5-trimethylhexan-3-ol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones.

    Reduction: It can be reduced to form amines or alcohols.

    Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Halogenating agents and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce secondary amines.

Scientific Research Applications

1-Amino-3,5,5-trimethylhexan-3-ol has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.

    Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-amino-3,5,5-trimethylhexan-3-ol exerts its effects involves its interaction with specific molecular targets. The amino group can form hydrogen bonds and other interactions with enzymes and receptors, influencing various biochemical pathways. The exact mechanism depends on the specific application and the molecular targets involved.

Comparison with Similar Compounds

  • 1-Amino-3-(aminomethyl)-3,5,5-trimethylcyclohexane
  • 1-Amino-2,5,5-trimethylhexan-3-ol

Comparison: 1-Amino-3,5,5-trimethylhexan-3-ol is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity and interactions with other molecules, making it valuable for specific applications.

Properties

Molecular Formula

C9H21NO

Molecular Weight

159.27 g/mol

IUPAC Name

1-amino-3,5,5-trimethylhexan-3-ol

InChI

InChI=1S/C9H21NO/c1-8(2,3)7-9(4,11)5-6-10/h11H,5-7,10H2,1-4H3

InChI Key

OUKQAFCKSSTQKR-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)CC(C)(CCN)O

Origin of Product

United States

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